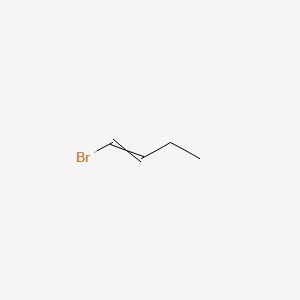

1-Bromobut-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H7B |

|---|---|

Poids moléculaire |

135 g/mol |

Nom IUPAC |

1-bromobut-1-ene |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3 |

Clé InChI |

IUXHPSPHPKXTPA-UHFFFAOYSA-N |

SMILES |

CCC=CBr |

SMILES canonique |

CCC=CBr |

Origine du produit |

United States |

Foundational & Exploratory

synthesis of (Z)-1-bromobut-1-ene

An In-depth Technical Guide to the Stereoselective Synthesis of (Z)-1-Bromobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stereoselective methods for the , a valuable intermediate in organic synthesis. The document details three primary synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Introduction

(Z)-1-bromobut-1-ene is a versatile building block in organic chemistry, utilized in a variety of cross-coupling reactions and as a precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. The stereochemical integrity of the Z-double bond is often crucial for the desired biological activity or the success of subsequent synthetic transformations. Therefore, the development of reliable and highly stereoselective methods for its synthesis is of significant importance. This guide explores three effective strategies for achieving high Z-selectivity: the reduction of a geminal dibromoalkene, the hydroboration of a terminal alkyne followed by bromination, and the microwave-assisted decarboxylation of a vicinal dibromoalkanoic acid.

Synthetic Strategies and Methodologies

Three principal stereoselective routes to (Z)-1-bromobut-1-ene are discussed, each with its own advantages and considerations.

Route 1: Corey-Fuchs Reaction Followed by Stereoselective Reduction

This two-step sequence involves the initial conversion of an aldehyde to a 1,1-dibromoalkene via the Corey-Fuchs reaction, followed by a stereoselective reduction to yield the (Z)-1-bromoalkene.

Logical Workflow for Route 1

Caption: Workflow for the via the Corey-Fuchs reaction and subsequent reduction.

Experimental Protocols

Step 1: Synthesis of 1,1-Dibromobut-1-ene from Propanal

To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the resulting mixture is stirred at 0 °C for 15 minutes. A solution of propanal (1.0 eq) in dry DCM is then added. The reaction mixture is stirred at room temperature overnight. The mixture is then triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica (B1680970) gel chromatography to afford 1,1-dibromobut-1-ene.

Step 2: Stereoselective Reduction of 1,1-Dibromobut-1-ene

A solution of 1,1-dibromobut-1-ene (1.0 eq) in anhydrous hexane (B92381) is cooled to -78 °C under an argon atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexane is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide (B78521) and then more water. The resulting mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield (Z)-1-bromobut-1-ene.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| 1. Corey-Fuchs Reaction | Propanal, CBr4, PPh3 | 1,1-Dibromobut-1-ene | ~80-90 | N/A |

| 2. Stereoselective Reduction | 1,1-Dibromobut-1-ene, DIBAL-H | (Z)-1-Bromobut-1-ene | ~70-85 | >95:5 |

Route 2: Z-Selective Hydroboration of 1-Butyne (B89482) and Subsequent Bromination

This method relies on the stereoselective syn-addition of a borane (B79455) to a terminal alkyne, followed by a stereoretentive bromination of the resulting vinylborane.

Logical Workflow for Route 2

Caption: Workflow for the via Z-selective hydroboration and subsequent bromination.

Experimental Protocols

Step 1: Z-Selective Hydroboration of 1-Butyne

A ruthenium hydride pincer complex catalyst is added to a solution of 1-butyne (1.0 eq) and pinacolborane (1.1 eq) in an appropriate solvent such as toluene (B28343) under an inert atmosphere. The reaction is stirred at room temperature until complete consumption of the starting material is observed by GC-MS or TLC analysis. The solvent is then removed under reduced pressure, and the crude (Z)-but-1-en-1-ylboronic acid pinacol ester is purified by column chromatography.

Step 2: Bromination of (Z)-But-1-en-1-ylboronic acid pinacol ester

The purified (Z)-vinylboronate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of bromine (1.0 eq) in dichloromethane is added dropwise. After the addition is complete, a solution of sodium methoxide (B1231860) (1.1 eq) in methanol (B129727) is added. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford (Z)-1-bromobut-1-ene.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| 1. Z-Selective Hydroboration | 1-Butyne, Pinacolborane, Ru-catalyst | (Z)-But-1-en-1-ylboronic acid pinacol ester | >90 | >98:2 |

| 2. Bromination | (Z)-Vinylboronate, Br2, NaOMe | (Z)-1-Bromobut-1-ene | ~70-85 | >98:2 (retention) |

Route 3: Microwave-Assisted Debrominative Decarboxylation

This highly stereoselective method involves the preparation of an anti-2,3-dibromoalkanoic acid followed by a rapid microwave-induced elimination reaction.

Logical Workflow for Route 3

Caption: Workflow for the via microwave-assisted debrominative decarboxylation.

Experimental Protocols

Step 1: Synthesis of anti-2,3-Dibromopentanoic Acid

To a solution of trans-pent-2-enoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is removed under reduced pressure to yield the crude anti-2,3-dibromopentanoic acid, which can often be used in the next step without further purification.

Step 2: Microwave-Assisted Debrominative Decarboxylation [1][2]

A solution of anti-2,3-dibromopentanoic acid (1.0 eq) and triethylamine (B128534) (3.0 eq) in dimethylformamide (DMF) is placed in a microwave reactor vial. The mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 1-5 minutes). After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography to give (Z)-1-bromobut-1-ene.

Quantitative Data

| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| 1. Bromination | trans-Pent-2-enoic acid, Br2 | anti-2,3-Dibromopentanoic acid | >95 | >98% anti |

| 2. Microwave Decarboxylation | anti-2,3-Dibromopentanoic acid, Et3N, DMF | (Z)-1-Bromobut-1-ene | 85-95 | >98:2 |

Conclusion

This guide has outlined three robust and stereoselective methods for the . The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the desired level of stereopurity. The Corey-Fuchs/reduction sequence is a versatile approach starting from an aldehyde. The hydroboration-bromination route offers high stereoselectivity from a terminal alkyne. The microwave-assisted debrominative decarboxylation provides a rapid and highly efficient method for achieving the desired (Z)-isomer from an α,β-unsaturated carboxylic acid. Each of these methodologies represents a valuable tool for the synthetic chemist in the preparation of this important building block.

References

An In-depth Technical Guide to the Stereoselective Synthesis of (E)-1-Bromobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary stereoselective methods for the synthesis of (E)-1-bromobut-1-ene, a valuable vinyl bromide intermediate in organic synthesis. Key methodologies, including hydrozirconation-bromination and radical-mediated hydrobromination of 1-butyne (B89482), are discussed in detail. This document includes experimental protocols, quantitative data on yields and stereoselectivity, and mechanistic diagrams to facilitate the practical application of these synthetic strategies in research and development settings.

Introduction

(E)-1-bromobut-1-ene is a key building block in organic chemistry, particularly in the construction of complex molecules through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2] The stereochemistry of the vinyl bromide is crucial for the stereospecific formation of the desired product. Therefore, the development of reliable and highly stereoselective methods for its synthesis is of significant importance. This guide focuses on the most effective strategies to achieve high E/Z selectivity in the synthesis of 1-bromobut-1-ene, primarily from the readily available starting material, 1-butyne.

Key Synthetic Strategies

Two principal strategies have emerged as highly effective for the stereoselective synthesis of (E)-1-bromobut-1-ene:

-

Hydrozirconation-Bromination of 1-Butyne: This method involves the syn-addition of a zirconium-hydride species across the triple bond of 1-butyne, followed by electrophilic bromination of the resulting alkenylzirconium intermediate.

-

Radical Hydrobromination of 1-Butyne: This approach relies on the anti-Markovnikov addition of hydrogen bromide to 1-butyne, initiated by radical generators, to stereoselectively form the (E)-vinyl bromide.

Hydrozirconation-Bromination

The hydrozirconation of terminal alkynes using zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂ZrHCl) is a well-established method for the regio- and stereoselective synthesis of trans-alkenylzirconium species.[3][4] The subsequent reaction of this intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), yields the corresponding (E)-vinyl bromide with retention of configuration.[5]

Reaction Pathway:

Caption: Hydrozirconation-Bromination of 1-Butyne.

Experimental Protocol:

A detailed experimental protocol for the hydrozirconation of 1-butyne followed by bromination is as follows:

-

Preparation of Schwartz's Reagent (in situ): In a flame-dried, argon-purged flask, zirconocene dichloride (Cp₂ZrCl₂) is suspended in an appropriate solvent (e.g., THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to generate zirconocene hydrochloride in situ.[3]

-

Hydrozirconation: The solution of Schwartz's reagent is cooled (e.g., to 0 °C or room temperature), and 1-butyne is added dropwise. The reaction mixture is stirred for a specified period (typically 1-2 hours) to ensure complete formation of the alkenylzirconium intermediate.[5]

-

Bromination: The resulting solution is cooled to a low temperature (e.g., -78 °C), and a solution of N-bromosuccinimide (NBS) in THF is added slowly. The reaction is stirred at this temperature for a designated time before being allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or pentane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford pure (E)-1-bromobut-1-ene.

Quantitative Data:

| Starting Material | Product | Yield (%) | E/Z Ratio | Reference |

| Terminal Alkynes (general) | (E)-1-Bromoalkenes | >80 | >98:2 | [5] |

Radical Hydrobromination

The anti-Markovnikov addition of hydrogen bromide (HBr) to terminal alkynes provides a direct route to (E)-1-bromoalkenes.[6][7][8] This reaction proceeds via a free-radical chain mechanism, which is typically initiated by peroxides (e.g., benzoyl peroxide) or UV light.[6][9] The stereochemical outcome is controlled by the trans-addition of the hydrogen and bromine atoms across the triple bond.

Reaction Mechanism:

Caption: Radical Hydrobromination of 1-Butyne.

Experimental Protocol:

A general procedure for the radical hydrobromination of a terminal alkyne is as follows:

-

Reaction Setup: A solution of 1-butyne in a suitable solvent (e.g., a non-polar solvent like hexane (B92381) or pentane) is placed in a reaction vessel equipped with a gas inlet and a condenser.

-

Initiator Addition: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the solution.

-

HBr Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added. The reaction can be initiated by heating or irradiation with UV light.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove excess HBr. The organic layer is then washed with water and brine, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by distillation or column chromatography to yield (E)-1-bromobut-1-ene.

Quantitative Data:

The radical hydrobromination of terminal alkynes is known to produce (E)-1-bromoalkenes with high stereoselectivity.

| Starting Material | Product | Yield (%) | E/Z Ratio | Reference |

| Terminal Alkynes (general) | (E)-1-Bromoalkenes | High | Predominantly E | [6][8] |

Characterization of (E)-1-Bromobut-1-ene

The structure and stereochemistry of the synthesized (E)-1-bromobut-1-ene can be confirmed by spectroscopic methods.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | The vinyl protons of the (E)-isomer are expected to show a large coupling constant (J ≈ 14 Hz). The proton on the bromine-bearing carbon will appear as a doublet of triplets, while the other vinyl proton will be a doublet of triplets. |

| ¹³C NMR | The chemical shifts of the vinylic carbons will be characteristic of a bromo-substituted alkene. |

| IR Spectroscopy | A characteristic C=C stretching vibration for a trans-disubstituted alkene is expected around 965 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound. |

(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.)

Conclusion

The stereoselective synthesis of (E)-1-bromobut-1-ene can be effectively achieved through two primary methods: hydrozirconation-bromination and radical-mediated hydrobromination of 1-butyne. Both strategies offer high stereoselectivity for the desired (E)-isomer. The choice of method may depend on the availability of reagents, functional group tolerance, and scalability requirements. The detailed protocols and mechanistic understanding provided in this guide are intended to assist researchers in the successful synthesis and application of this important synthetic intermediate.

References

- 1. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 2. Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 5. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-bromobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the (E) and (Z) isomers of 1-bromobut-1-ene. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data based on established principles of NMR spectroscopy. This information is intended to assist researchers in the identification, characterization, and quality control of this compound in various research and development applications.

Introduction to the NMR Spectroscopy of this compound

This compound (C₄H₇Br) is a halogenated alkene that exists as two geometric isomers: (E)-1-bromobut-1-ene and (Z)-1-bromobut-1-ene. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of these isomers. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectra of the (E) and (Z) isomers of this compound are expected to show distinct differences, particularly in the chemical shifts and coupling constants of the vinylic protons, due to their different spatial arrangements.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | (E)-1-bromobut-1-ene | (Z)-1-bromobut-1-ene |

| H1 (-CH=CHBr) | δ ≈ 6.1 ppm (dt, J ≈ 13.5, 1.5 Hz) | δ ≈ 6.0 ppm (dt, J ≈ 7.0, 1.5 Hz) |

| H2 (-CH=CHBr) | δ ≈ 5.9 ppm (dt, J ≈ 13.5, 7.0 Hz) | δ ≈ 6.2 ppm (dt, J ≈ 7.0, 7.0 Hz) |

| H3 (-CH₂-) | δ ≈ 2.1 ppm (p, J ≈ 7.5 Hz) | δ ≈ 2.2 ppm (p, J ≈ 7.5 Hz) |

| H4 (-CH₃) | δ ≈ 1.0 ppm (t, J ≈ 7.5 Hz) | δ ≈ 1.0 ppm (t, J ≈ 7.5 Hz) |

Note: Data is predicted. Chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz. Multiplicities are denoted as dt (doublet of triplets) and p (pentet).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the olefinic carbons are particularly sensitive to the stereochemistry of the double bond.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | (E)-1-bromobut-1-ene | (Z)-1-bromobut-1-ene |

| C1 (=CHBr) | δ ≈ 108 ppm | δ ≈ 106 ppm |

| C2 (=CH-) | δ ≈ 135 ppm | δ ≈ 133 ppm |

| C3 (-CH₂-) | δ ≈ 28 ppm | δ ≈ 26 ppm |

| C4 (-CH₃) | δ ≈ 13 ppm | δ ≈ 12 ppm |

Note: Data is predicted. Chemical shifts (δ) are in ppm relative to TMS.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition

-

Pulse Program: Standard single-pulse excitation.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Data Acquisition

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption line shapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of the protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structures of (E)- and (Z)-1-bromobut-1-ene with atom numbering.

Caption: A simplified workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 1-bromobut-1-ene, a molecule featuring several key functional groups. Understanding its IR profile is crucial for identification, purity assessment, and monitoring chemical transformations in research and development settings. This document details the characteristic vibrational frequencies, provides a robust experimental protocol for analysis, and outlines the logical workflow for spectral interpretation.

Core Functional Groups and Vibrational Modes

This compound is an organobromine compound with a terminal double bond. Its structure gives rise to characteristic vibrational modes that are detectable by IR spectroscopy. The primary functional groups and bond types of interest are:

-

Alkene Group: C=C double bond and associated vinylic =C-H bonds.

-

Alkyl Group: sp³ hybridized C-H bonds within the ethyl substituent.

-

Vinyl Halide Group: C-Br bond directly attached to an sp² hybridized carbon.

Each of these groups produces a unique signature in the IR spectrum, primarily in the mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹).

Quantitative Spectroscopic Data

The vibrational frequencies of the functional groups in this compound are summarized below. These wavenumbers are indicative and can shift slightly based on the molecular environment and sample phase.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Alkene (=C-H) | Stretching | 3100 - 3000[1][2][3][4] | Medium | Appears at a higher frequency than alkane C-H stretches. A key indicator of sp² C-H bonds[2][5]. |

| Out-of-Plane Bending | 1000 - 650[1][2][3] | Strong | These are often the most intense bands for an alkene and are diagnostic for the substitution pattern[2][6]. For a monosubstituted alkene (vinyl group), two strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹[6][7]. | |

| Alkene (C=C) | Stretching | 1680 - 1640[1][2][3] | Weak to Medium | The intensity can be weak if the double bond is nearly symmetrical. |

| Alkyl (-C-H) | Stretching | 3000 - 2850[1][4][7] | Strong | Includes asymmetric and symmetric stretches of the CH₃ and CH₂ groups[6]. |

| Bending (Scissoring/Rocking) | 1470 - 1450 (CH₂)[1][4] 1375 (CH₃)[1][4] | Medium | Part of the complex fingerprint region. | |

| Vinyl Halide (C-Br) | Stretching | 690 - 515[1][3][8] | Medium to Strong | This absorption falls within the fingerprint region and can sometimes be difficult to assign definitively[5][8]. |

Experimental Protocol: ATR-FTIR Analysis of Volatile Liquids

Due to the volatile nature of this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a highly effective and convenient method for analysis. It requires minimal sample preparation and reduces the risk of sample evaporation during measurement.

Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.

Instrumentation and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a Zinc Selenide (ZnSe) or diamond crystal).

-

Volatile liquid cover or a micro-well liquid retainer for the ATR crystal[9].

-

This compound sample.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free laboratory wipes.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove any residues from previous measurements.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to ambient air, collect a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide. It is crucial for obtaining an accurate spectrum of the sample.

-

-

Sample Application:

-

Using a micropipette, carefully place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Immediately place the volatile liquid cover over the sample and crystal[9]. This creates a small headspace saturated with the sample vapor, significantly reducing the rate of evaporation and ensuring a stable measurement.

-

-

Sample Spectrum Acquisition:

-

Promptly initiate the sample scan.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).

-

-

The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Remove the volatile liquid cover.

-

Carefully wipe the this compound sample from the ATR crystal using a lint-free wipe.

-

Perform a final cleaning of the crystal with isopropanol to ensure all traces of the sample are removed[10].

-

Logical Workflow for Spectroscopic Analysis

The process of analyzing this compound using IR spectroscopy follows a clear and logical path from sample handling to final interpretation. This workflow ensures that data is acquired reliably and interpreted accurately.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

Determining the Purity of 1-Bromobut-1-ene: A Comprehensive GC-MS Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 1-bromobut-1-ene. This document outlines detailed experimental protocols, data analysis strategies, and potential challenges, serving as a vital resource for professionals in research, quality control, and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the pharmaceutical and specialty chemical industries. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and the introduction of potentially toxic byproducts into the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile impurities in samples like this compound.[1][2] Its high sensitivity and specificity make it an indispensable tool for ensuring the quality and consistency of starting materials and intermediates in drug development and manufacturing.[3]

This guide will detail a robust GC-MS methodology for the comprehensive purity profiling of this compound.

Experimental Protocols

A successful GC-MS analysis hinges on a well-defined and optimized experimental protocol. The following sections provide a detailed methodology for the purity determination of this compound.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Sample Weighing: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dilution: Dilute the sample to the mark with a high-purity volatile solvent such as dichloromethane (B109758) or hexane. Ensure the chosen solvent does not co-elute with the main peak or any impurities of interest.

-

Vortexing: Gently vortex the solution to ensure homogeneity.

-

Transfer: Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for method development and can be optimized as needed. These parameters are based on methods developed for similar halogenated hydrocarbons.[4][5]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow mode) |

| Oven Temperature Program | Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 2 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35-300 |

| Solvent Delay | 3 minutes |

Data Presentation and Analysis

Identification of this compound and its Isomers

This compound can exist as (E) and (Z) isomers. These isomers, along with other structural isomers like 2-bromobut-1-ene, 3-bromobut-1-ene, and 4-bromobut-1-ene, may be present in the sample. The retention times and mass spectra will be key to their differentiation. The mass spectrum of brominated compounds is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which have a nearly 1:1 natural abundance.[6][7] This results in a characteristic M and M+2 ion cluster in the mass spectrum.

Potential Impurities

Impurities in this compound can arise from the synthesis process. A common synthesis route involves the reaction of butan-1-ol with a bromine source in the presence of an acid catalyst.[8][9] Potential impurities include:

-

Unreacted Starting Materials: Butan-1-ol.

-

Side-Reaction Products: But-1-ene (from elimination), dibutyl ether (from condensation of two butan-1-ol molecules).[9]

-

Isomers: As mentioned above, various isomers of bromobutene may be present.

-

Over-brominated Products: Dibromobutanes.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for a GC-MS analysis of a this compound sample. This data is intended to illustrate how quantitative results can be presented.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Area % | Identification |

| But-1-ene | 3.25 | 56, 41, 28 | 0.15 | Impurity[10] |

| (Z)-1-Bromobut-1-ene | 6.80 | 136, 134, 55, 41 | 3.50 | Isomer |

| (E)-1-Bromobut-1-ene | 7.15 | 136, 134, 55, 41 | 95.80 | Main Component |

| Butan-1-ol | 4.50 | 74, 56, 43, 31 | 0.25 | Impurity |

| Dibutyl ether | 8.50 | 130, 87, 57, 41 | 0.10 | Impurity |

| Dibromobutane | 9.20 | 216, 214, 218, 135, 137 | 0.20 | Impurity |

Note: The retention times and area percentages are illustrative. The mass fragments for brominated compounds will show the characteristic isotopic pattern.[6][7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the GC-MS analysis workflow and the logical relationships involved.

Conclusion

This technical guide provides a comprehensive framework for the GC-MS analysis of this compound for purity determination. The detailed experimental protocol, data interpretation guidelines, and visualization of the workflow offer researchers, scientists, and drug development professionals a robust starting point for implementing this critical quality control measure. The inherent sensitivity and specificity of GC-MS make it an invaluable tool for ensuring the integrity of starting materials and intermediates, ultimately contributing to the safety and efficacy of final pharmaceutical products. While the provided method is a strong foundation, optimization based on specific instrumentation and sample characteristics is always recommended for achieving the highest quality data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Stability of 1-bromobut-1-ene Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-bromobut-1-ene under both acidic and basic conditions. The information contained herein is intended to inform researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be utilized as an intermediate or be present as an impurity. This document outlines the principal degradation pathways, offers detailed experimental protocols for stability assessment, and presents the underlying chemical principles governing the reactivity of this vinyl halide.

Core Concepts: Stability of this compound

This compound exists as two geometric isomers, (E)-1-bromobut-1-ene and (Z)-1-bromobut-1-ene. The stability of these isomers is influenced by the electronic and steric effects of the substituents on the double bond. Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain. The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the carbon-bromine bond. The sp² hybridization of the carbon atom attached to the bromine atom makes the C-Br bond stronger and less susceptible to nucleophilic substitution compared to its saturated analog, 1-bromobutane.

Stability Under Acidic Conditions

Under acidic conditions, this compound is susceptible to hydrolysis. The reaction is catalyzed by the presence of protons (H⁺) and is expected to proceed through a protonation-addition-elimination mechanism. The initial and rate-determining step is the protonation of the double bond, which leads to the formation of a secondary carbocation. This carbocation is more stable than the primary carbocation that would be formed if the proton added to the other carbon of the double bond.

The subsequent steps involve the nucleophilic attack of water on the carbocation, followed by deprotonation to yield an enol. This enol will then rapidly tautomerize to the more stable keto form, which in this case is butan-2-one.

Anticipated Degradation Products under Acidic Conditions:

-

Butan-2-one

-

Hydrogen bromide

Due to the formation of a carbocation intermediate, rearrangements are possible, though less likely in this specific case.

Stability Under Basic Conditions

In the presence of a strong base, such as sodium hydroxide (B78521), this compound is expected to be relatively more stable towards substitution than its saturated counterpart, 1-bromobutane. However, under forcing conditions (e.g., high temperatures), it can undergo elimination reactions. The most probable reaction is an E2 (bimolecular elimination) reaction, where a proton is abstracted from the carbon adjacent to the double bond (the allylic position), and the bromide ion is eliminated in a concerted step. This would lead to the formation of but-1-yne.

Nucleophilic substitution (SNAr-type mechanism for vinyl halides) is also a possibility, though generally slower than for saturated alkyl halides. If it occurs, it would lead to the formation of but-1-en-1-ol, which would then tautomerize to butanal.

Anticipated Degradation Products under Basic Conditions:

-

But-1-yne (from elimination)

-

Butanal (from substitution-tautomerization)

-

Sodium bromide

-

Water

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative kinetic data for the degradation of this compound under defined acidic and basic conditions. The following table provides a qualitative summary of the expected stability.

| Condition | Expected Stability | Primary Degradation Pathway(s) | Major Degradation Product(s) |

| Acidic (e.g., 1M HCl, elevated temperature) | Moderate to Low | Protonation-Addition-Elimination | Butan-2-one |

| Basic (e.g., 1M NaOH, elevated temperature) | Moderate | Elimination (E2) | But-1-yne |

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound.

Protocol 1: Stability Study of this compound in Acidic Solution

1. Objective: To determine the rate of degradation and identify the degradation products of this compound in an acidic solution at a specified temperature.

2. Materials:

- This compound (E/Z mixture or individual isomers)

- 1 M Hydrochloric acid (HCl)

- Methanol (HPLC grade)

- Water (HPLC grade)

- Sodium bicarbonate (for quenching)

- Ethyl acetate (B1210297) (for extraction)

- Anhydrous sodium sulfate

- Volumetric flasks, pipettes, and other standard laboratory glassware

- HPLC or GC-MS system

- Thermostatically controlled water bath or oven

3. Procedure:

- Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

- In a series of sealed reaction vials, add a known volume of the this compound stock solution to a pre-heated solution of 1 M HCl to achieve a final concentration of, for example, 100 µg/mL.

- Place the vials in a thermostatically controlled environment (e.g., 60 °C).

- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the heat.

- Immediately quench the reaction by neutralizing the acid with a saturated solution of sodium bicarbonate.

- Extract the organic components with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate.

- Analyze the sample by a validated stability-indicating HPLC or GC-MS method to determine the concentration of remaining this compound and to identify and quantify any degradation products.

4. Data Analysis:

- Plot the natural logarithm of the concentration of this compound versus time.

- If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

- Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Stability Study of this compound in Basic Solution

1. Objective: To determine the rate of degradation and identify the degradation products of this compound in a basic solution at a specified temperature.

2. Materials:

- This compound (E/Z mixture or individual isomers)

- 1 M Sodium hydroxide (NaOH)

- Methanol (HPLC grade)

- Water (HPLC grade)

- Dilute Hydrochloric acid (for quenching)

- Ethyl acetate (for extraction)

- Anhydrous sodium sulfate

- Volumetric flasks, pipettes, and other standard laboratory glassware

- HPLC or GC-MS system

- Thermostatically controlled water bath or oven

3. Procedure:

- Follow the same procedure as in Protocol 1, but use 1 M NaOH instead of 1 M HCl.

- Quench the reaction by neutralizing the base with a dilute solution of HCl.

- Proceed with extraction and analysis as described for the acidic stability study.

4. Data Analysis:

- Analyze the data as described in Protocol 1 to determine the rate constant and half-life of this compound under basic conditions.

Mandatory Visualizations

Navigating the Procurement and Application of 1-Bromobut-1-ene: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Properties, Safe Handling, and Synthesis of 1-Bromobut-1-ene

Introduction

This compound, a versatile reagent in organic synthesis, plays a crucial role in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This haloalkene exists as two geometric isomers, (E)- and (Z)-1-bromobut-1-ene, each offering distinct reactivity and stereochemical outcomes in chemical transformations. The strategic introduction of the butenyl moiety via this reagent is a key step in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of the commercial availability, chemical and physical properties, safety and handling procedures, and synthetic methodologies for this compound, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, primarily as the separate (E) and (Z) isomers. Researchers should pay close attention to the isomeric purity offered by different vendors, as this can be critical for stereoselective synthesis. Below is a summary of major suppliers and their typical product offerings.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (1Z)-1-bromobut-1-ene | 31849-78-2 | Not specified | 100 mg - 10 g |

| Moldb | (E)-1-bromobut-1-ene | 31849-78-2 | >98% | 1 g - 25 g |

| BOC Sciences | Cis-1-Bromo-1-butene | 31844-98-1 | 95% | Inquire for quantities |

| ChemNet | This compound (mixture of isomers) | 31844-98-1 | Not specified | Inquire for quantities |

This table is not exhaustive and represents a snapshot of available data. Researchers are advised to consult supplier websites for the most current information.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental work. The properties of the (E) and (Z) isomers can exhibit slight differences.

| Property | (E)-1-bromobut-1-ene | (Z)-1-bromobut-1-ene | Reference |

| Molecular Formula | C₄H₇Br | C₄H₇Br | --INVALID-LINK-- |

| Molecular Weight | 135.00 g/mol | 135.00 g/mol | --INVALID-LINK-- |

| CAS Number | 32620-08-9 | 31849-78-2 | --INVALID-LINK-- |

| Boiling Point | 94.7 °C at 760 mmHg (mixture) | Not specified | --INVALID-LINK-- |

| Density | 1.331 g/cm³ (mixture) | Not specified | --INVALID-LINK-- |

| Refractive Index | 1.471 (mixture) | Not specified | --INVALID-LINK-- |

| Flash Point | 14.5 °C (mixture) | Not specified | --INVALID-LINK-- |

Note: Some physical properties are reported for a mixture of isomers. Isomer-specific data may vary.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazards:

-

Flammable: Keep away from heat, sparks, open flames, and hot surfaces.

-

Irritant: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and intermediates, especially when organometallic species are involved. Solvents should be dried and degassed prior to use.

Representative Synthetic Protocol for a (Z)-1-Bromobut-1-ene Derivative

The following protocol is adapted from a documented large-scale synthesis of a (Z)-1-bromobut-1-ene derivative and illustrates a common synthetic strategy.[1][2][3] Researchers should adapt this procedure to their specific substrate and scale.

Reaction: Stereoselective bromination of a vinylsilane precursor.

Materials:

-

(Z)-(1,2-diphenylbut-1-enyl)trimethylsilane (or other suitable vinylsilane precursor)

-

Bromine (Br₂)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Sodium methoxide (B1231860) (NaOMe) solution (e.g., 25 wt% in methanol)

-

2-Propanol

Procedure:

-

A solution of the vinylsilane precursor in heptane is prepared.

-

In a separate reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of bromine in methylene chloride is cooled to -65 °C.

-

The heptane solution of the vinylsilane is added dropwise to the cold bromine solution, maintaining the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is stirred for a predetermined time at low temperature.

-

A solution of sodium methoxide is then added to the reaction mixture to effect the elimination of trimethylsilyl (B98337) bromide (TMSBr) and regenerate the double bond.

-

The reaction is carefully warmed to room temperature and subjected to an aqueous workup.

-

The crude product is isolated and purified by precipitation from a suitable solvent, such as 2-propanol, to yield the desired (Z)-1-bromobut-1-ene derivative.

Characterization: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Visualizing Workflows and Pathways

To aid in the conceptualization of procurement and synthesis, the following diagrams are provided.

Caption: Procurement and safe handling workflow for this compound.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Bromobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and storage procedures for 1-bromobut-1-ene, a versatile reagent in organic synthesis. The information is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's properties.

Physicochemical and Hazard Profile

This compound is a flammable and potentially hazardous chemical. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H7Br | [1][2] |

| Molecular Weight | 135.00 g/mol | [1][2] |

| CAS Number | 31844-98-1 | [1][3] |

| Appearance | Liquid | - |

| Boiling Point | 94.7 °C at 760 mmHg | [3] |

| Melting Point | -115.07 °C (estimate) | [4] |

| Flash Point | 14.5 °C | [3][4] |

| Density | 1.331 g/cm³ | [3] |

| Vapor Pressure | 53.4 mmHg at 25°C | [3][4] |

| Refractive Index | 1.471 | [3] |

Table 2: Hazard Identification and Classification

| Hazard | Classification |

| Pictogram(s) | Not available |

| Signal Word | Not available |

| Hazard Statement(s) | Not available |

| Precautionary Statement(s) | Not available |

Safe Handling Procedures

Given its flammability and potential toxicity, strict adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards. |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ignition Sources: Due to its low flash point, all sources of ignition, including open flames, hot surfaces, and static discharge, must be eliminated from the work area. Use non-sparking tools and explosion-proof equipment.[5]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Storage Procedures

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Store apart from foodstuff containers and incompatible materials.[5] Strong oxidizing agents, strong bases, and some metals are known to be incompatible with similar alkyl halides.

-

Temperature: While specific temperature recommendations are not widely available, storage in a cool environment is advisable to minimize vapor pressure.

Experimental Protocols and Associated Safety Measures

The following sections detail safety considerations within the context of common reactions involving this compound. These are not exhaustive protocols but highlight key safety and handling aspects.

Grignard Reagent Formation

The preparation of a Grignard reagent from this compound is a common synthetic transformation. This reaction is highly exothermic and requires stringent anhydrous conditions.

Experimental Workflow: Grignard Reagent Synthesis

Caption: Workflow for the preparation of a Grignard reagent.

Key Safety Considerations:

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Exothermicity: The reaction is highly exothermic and can become vigorous. An ice bath should be readily available to cool the reaction if necessary.[6]

-

Initiation: The reaction can sometimes be difficult to initiate. Once it begins, it can proceed rapidly. Add the this compound solution slowly to maintain control.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

Suzuki and Heck Cross-Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.

Logical Relationship: Key Components of a Cross-Coupling Reaction

Caption: Key components in a typical cross-coupling reaction.

Key Safety Considerations:

-

Inert Atmosphere: These reactions are typically performed under an inert atmosphere to protect the palladium catalyst from oxidation.

-

Degassed Solvents: Solvents should be degassed prior to use to remove dissolved oxygen.

-

Reagent Handling: Many of the reagents used in these reactions (e.g., phosphine ligands, organoboronic acids) have their own specific hazards and should be handled accordingly.

-

Work-up: The reaction work-up often involves extractions with organic solvents, which should be performed with adequate ventilation.

Spill, Leak, and Disposal Procedures

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[6]

-

Containment and Cleaning: Collect spillage with a suitable absorbent material and place it in a sealed container for disposal. Use spark-proof tools and explosion-proof equipment.[5]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H7Br | CID 35945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31844-98-1 [chemnet.com]

- 4. chembk.com [chembk.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31844-98-1 Name: this compound [xixisys.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Bromobut-1-ene: Synthesis, Properties, and Applications in Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobut-1-ene, a versatile vinyl bromide, serves as a crucial building block in modern organic synthesis. Its utility in forming carbon-carbon bonds through various cross-coupling reactions makes it a valuable intermediate in the construction of complex molecular architectures, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its stereoselective synthesis, and its application in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Spectroscopic data for both the (E) and (Z) isomers are presented in a structured format for easy reference. Furthermore, this guide illustrates key reaction pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the underlying chemical principles.

Compound Identification and Properties

This compound exists as two geometric isomers, (E)-1-bromobut-1-ene and (Z)-1-bromobut-1-ene. The IUPAC name for the general structure is this compound, and its primary CAS number is 31844-98-1.[1][2] The properties of each isomer can vary, and it is crucial to consider the stereochemistry in synthetic applications.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for the specific isomers are provided where available.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromo-1-butene, Butenyl bromide | [1] |

| CAS Number | 31844-98-1 (isomer unspecified) | [1][2] |

| 32620-08-9 ((E)-isomer) | [3] | |

| Molecular Formula | C₄H₇Br | [1][2] |

| Molecular Weight | 135.00 g/mol | [1] |

| Density | 1.3119 g/cm³ (estimate) | [2] |

| Boiling Point | 88.08 °C (estimate) | [2] |

| Flash Point | 14.5 °C | [2] |

| Refractive Index | 1.4530 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of this compound and for distinguishing between its (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | (E)-1-bromobut-1-ene | (Z)-1-bromobut-1-ene |

| Proton | Chemical Shift (ppm) | Chemical Shift (ppm) |

| =CH-Br | ~6.0 (dt) | ~6.1 (dt) |

| =CH-CH₂ | ~5.9 (dt) | ~5.8 (dt) |

| -CH₂- | ~2.1 (dq) | ~2.2 (dq) |

| -CH₃ | ~1.0 (t) | ~1.0 (t) |

| ¹³C NMR | (E)-1-bromobut-1-ene | (Z)-1-bromobut-1-ene |

| Carbon | Chemical Shift (ppm) | Chemical Shift (ppm) |

| =C-Br | ~105 | ~103 |

| =C-CH₂ | ~135 | ~133 |

| -CH₂- | ~28 | ~30 |

| -CH₃ | ~13 | ~13 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. The alkene protons of this compound typically appear as two distinct signals in the ¹H NMR spectrum.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at m/z = 134 and 136, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[5][6] Common fragmentation patterns would involve the loss of a bromine radical (Br•) to give a butyl cation fragment at m/z = 57, and the loss of an ethyl radical to produce fragments at m/z = 107 and 109.[5]

Experimental Protocols

Stereoselective Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrobromination of 1-butyne (B89482). The stereochemical outcome of this reaction can be controlled by the choice of reagents and reaction conditions.

This protocol is adapted from the bromoboration of propyne (B1212725) and is expected to yield the (Z)-isomer with high stereoselectivity.[7][8]

Materials:

-

1-Butyne

-

Boron tribromide (BBr₃)

-

Organozinc reagent (e.g., Et₂Zn)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., dichloromethane (B109758), THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-butyne in anhydrous dichloromethane at -78 °C.

-

Slowly add a solution of BBr₃ in dichloromethane to the stirred solution of 1-butyne. Maintain the temperature at -78 °C during the addition.

-

Allow the reaction mixture to stir at -78 °C for 1 hour to ensure the completion of the syn-bromoboration.

-

In a separate flask, prepare a solution of pinacol in anhydrous THF.

-

Transfer the cold bromoboration reaction mixture to the pinacol solution at 0 °C to form the stable (Z)-2-bromo-1-butenyldibromoborane-pinacol ester.

-

For subsequent cross-coupling, this intermediate can be reacted in situ with an organozinc reagent in the presence of a palladium catalyst to yield a variety of (Z)-trisubstituted alkenes.[7]

Caption: Synthesis of (Z)-1-bromobut-1-enylpinacolboronate.

Application in Suzuki Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki cross-coupling reactions, enabling the formation of a new carbon-carbon bond with retention of the alkene stereochemistry.

Materials:

-

(E)- or (Z)-1-Bromobut-1-ene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine (B1218219) ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (3 equivalents).[9]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[9]

Caption: Catalytic cycle of the Suzuki coupling reaction.

Application in Heck Cross-Coupling Reaction

The Heck reaction provides another powerful method for C-C bond formation using this compound as a substrate, typically reacting with an alkene in the presence of a palladium catalyst and a base.

Materials:

-

(E)- or (Z)-1-Bromobut-1-ene

-

Alkene (e.g., styrene, acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., P(o-tol)₃)

-

Base (e.g., Et₃N)

-

Solvent (e.g., acetonitrile, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a sealed tube, combine this compound (1 equivalent), the palladium catalyst (0.02 equivalents), and the phosphine ligand (0.04 equivalents).[9]

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent, the alkene (1.5 equivalents), and the base (2 equivalents) via syringe.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[9]

Caption: Catalytic cycle of the Heck coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to undergo stereoselective synthesis and participate in a range of powerful cross-coupling reactions makes it an important tool for the construction of complex organic molecules. The detailed protocols and spectroscopic data provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the development of novel chemical entities.

References

- 1. This compound | C4H7Br | CID 35945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. molport.com [molport.com]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]

- 8. Highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers and related impurities of 1-bromobut-1-ene, a crucial building block in organic synthesis and drug development. Understanding the isomeric landscape and potential contaminants is paramount for ensuring the purity, efficacy, and safety of target molecules. This document details the various isomers, their formation pathways, and analytical methodologies for their identification and quantification.

Isomers of this compound

This compound (C₄H₇Br) can exist as a variety of stereoisomers and constitutional isomers. These isomers possess the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties.

Stereoisomers

Due to the presence of a carbon-carbon double bond, this compound exists as two geometric isomers:

-

(E)-1-Bromobut-1-ene (trans-isomer): The ethyl group and the bromine atom are on opposite sides of the double bond.

-

(Z)-1-Bromobut-1-ene (cis-isomer): The ethyl group and the bromine atom are on the same side of the double bond.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. The primary constitutional isomers of this compound include:

-

2-Bromo-1-butene: Bromine is at the second carbon of the butene chain.

-

3-Bromo-1-butene: Bromine is at the third carbon, which is a chiral center, leading to (R)- and (S)-enantiomers.

-

4-Bromo-1-butene (B139220) (Homoallyl bromide): Bromine is at the terminal carbon of the butyl chain.

-

(E)- and (Z)-1-Bromobut-2-ene (Crotyl bromide): The double bond is between the second and third carbons.

-

(E)- and (Z)-2-Bromobut-2-ene: The double bond is between the second and third carbons, and the bromine is attached to the second carbon.

Physical Properties of Isomers

The physical properties of these isomers can vary significantly, which is important for their separation and identification.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| (E)-1-Bromobut-1-ene | 32620-08-9 | 94.7[1] | 1.331[1] | 1.471[1] |

| (Z)-1-Bromobut-1-ene | 31849-78-2 | ~88 (estimate) | ~1.31 (estimate) | ~1.45 (estimate) |

| 2-Bromo-1-butene | 23074-36-4 | 81[2] | 1.331 at 25°C | 1.453[2] |

| 3-Bromo-1-butene | 22037-73-6 | 99 | 1.330 | 1.463 |

| 4-Bromo-1-butene | 5162-44-7 | 98-100[3][4] | 1.33 at 25°C[3][4] | 1.462-1.463[3][5] |

| (E)-1-Bromobut-2-ene | 29576-14-5 | 97-99[6] | 1.312 at 25°C[6] | 1.480[6] |

| (Z)-1-Bromobut-2-ene | 3017-68-3 | 84[6] | 1.332 at 25°C[6] | 1.459[6] |

| (E)-2-Bromobut-2-ene | 3017-71-8 | 84-90[7] | 1.32-1.332 at 25°C[7] | 1.459-1.461[7] |

| (Z)-2-Bromobut-2-ene | 3017-68-3 | 84[6] | 1.332 at 25°C[6] | 1.459[6] |

Synthesis and Potential Impurities

The synthesis of this compound often involves the hydrobromination of 1-butyne (B89482) or other related starting materials. The choice of reaction conditions is critical as it dictates the stereoselectivity and the profile of impurities.

Synthesis of this compound

Stereoselective Synthesis of (Z)-1-Bromobut-1-ene: A common method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation. This method provides high yields and selectivity. Another approach is the stereospecific carbometalation of a protected alkyne followed by bromination.

Synthesis of (E)-1-Bromobut-1-ene: The synthesis of (E)-1-bromo-1-alkenes can be achieved from (E)-1-alkenylboronic acids, which are readily available via the hydroboration of 1-alkynes.

Potential Impurities

Impurities in this compound can arise from various sources including the starting materials, side reactions, and subsequent degradation.

-

Isomeric Impurities: As detailed in the previous sections, other constitutional and stereoisomers are the most common impurities. Their formation is often a result of non-selective reaction conditions.

-

Starting Materials: Unreacted 1-butyne or other precursors may be present.

-

Over-addition Products: In the hydrobromination of 1-butyne, addition of a second equivalent of HBr can lead to the formation of 2,2-dibromobutane.

-

Solvent and Reagents: Residual solvents and unreacted reagents can also be present as impurities.

-

Elimination Products: If the synthesis starts from a substituted butane, elimination reactions can lead to the formation of butadienes.

-

Rearrangement Products: Carbocation intermediates in some synthetic routes can undergo rearrangement, leading to branched isomers.

Experimental Protocols

Detailed experimental protocols are essential for both the synthesis and analysis of this compound and its related compounds.

General Experimental Protocol for the Synthesis of (Z)-1-Bromobut-1-ene via Microwave-Assisted Decarboxylative Bromination

This protocol is adapted from a general method for the synthesis of (Z)-1-bromo-1-alkenes.

-

Preparation of anti-2,3-dibromopentanoic acid: Start with the bromination of (E)-pent-2-enoic acid to yield the anti-dibromo acid.

-

Microwave-assisted debrominative decarboxylation:

-

In a microwave reaction vessel, dissolve the anti-2,3-dibromopentanoic acid in dimethylformamide (DMF).

-

Add triethylamine (B128534) (Et₃N) as a base.

-

Seal the vessel and subject it to microwave irradiation for a short period (typically 0.2-1.0 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure (Z)-1-bromobut-1-ene.

-

General Experimental Protocol for GC-MS Analysis of Bromobutene Isomers

This protocol provides a general framework for the separation and identification of C₄H₇Br isomers.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms).

-

-

Sample Preparation:

-

Dilute the sample containing the mixture of bromobutene isomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the individual isomers based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).

-

Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

-

Conclusion

A thorough understanding of the potential isomers and impurities of this compound is critical for its effective use in research and development. The choice of synthetic route and reaction conditions significantly impacts the isomeric and impurity profile of the final product. The implementation of robust analytical methods, such as GC-MS, is essential for the accurate identification and quantification of these species, ensuring the quality and reliability of subsequent synthetic transformations and the final active pharmaceutical ingredients.

References

- 1. This compound | 31844-98-1 [chemnet.com]

- 2. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 3. (E)-1-Bromo-1-butene | CAS#:32620-08-9 | Chemsrc [chemsrc.com]

- 4. (z)-2-bromo-2-butene | CAS#:3017-68-3 | Chemsrc [chemsrc.com]

- 5. Interpretaion of HNMR of 4-bromo-1-butene (Figure J) Figure J: { }^{1} \.. [askfilo.com]

- 6. (Z)-2-BROMO-2-BUTENE | 3017-68-3 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

Theoretical Calculations on the Electronic Structure of 1-Bromobut-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the theoretical electronic structure of 1-bromobut-1-ene. Due to a scarcity of direct computational studies on this compound, this paper leverages a comprehensive analysis of the closely related vinyl bromide as a model system. The guide outlines the expected molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the influence of the bromine substituent on the electronic properties of the double bond. Plausible synthetic routes for this compound are detailed, providing a foundation for experimental validation. This document aims to serve as a valuable resource for researchers interested in the computational chemistry and synthetic applications of haloalkenes.

Introduction